4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Covalent inhibitor design Michael acceptor reactivity Target engagement

4-(Prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one (CAS not universally registered; molecular formula C12H12N2O2; MW 216.24 g/mol) is a synthetic N4-acryloyl-substituted tetrahydro-1,4-benzodiazepin-2-one. The compound features a saturated seven-membered diazepine ring fused to a benzene ring, distinguishing it from the more common aromatic 1,4-benzodiazepin-2-ones (e.g., diazepam) that contain an imine bond.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
Cat. No. B13493301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CC2=CC=CC=C2NC(=O)C1
InChIInChI=1S/C12H12N2O2/c1-2-12(16)14-7-9-5-3-4-6-10(9)13-11(15)8-14/h2-6H,1,7-8H2,(H,13,15)
InChIKeyGJILCYKTWHOFAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one: Procurement-Relevant Chemical Identity and Scaffold Context


4-(Prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one (CAS not universally registered; molecular formula C12H12N2O2; MW 216.24 g/mol) is a synthetic N4-acryloyl-substituted tetrahydro-1,4-benzodiazepin-2-one . The compound features a saturated seven-membered diazepine ring fused to a benzene ring, distinguishing it from the more common aromatic 1,4-benzodiazepin-2-ones (e.g., diazepam) that contain an imine bond. The defining structural feature is the prop-2-enoyl (acryloyl) substituent at the N4 position, which introduces an α,β-unsaturated carbonyl moiety capable of acting as a Michael acceptor . This compound belongs to a scaffold class that has been explored across multiple therapeutic areas beyond classical CNS applications, including as kinase inhibitor templates, GPCR antagonist scaffolds, and beta-turn peptidomimetics [1].

Why Generic N4-Substituted Tetrahydro-1,4-Benzodiazepin-2-ones Cannot Substitute for the Acryloyl Congener in Covalent Probe and Inhibitor Design


The N4 substituent on the tetrahydro-1,4-benzodiazepin-2-one scaffold is not a passive structural element; it directly determines the compound's electrophilic reactivity profile and target engagement mechanism. The acryloyl group confers a moderately electrophilic Michael acceptor warhead that can form covalent bonds with cysteine thiols in protein binding pockets, a property entirely absent in N4-acetyl, N4-benzoyl, N4-alkyl, or unsubstituted analogs . This covalent trapping capability is critical for applications requiring sustained target occupancy, such as irreversible kinase inhibitor design (exemplified by acrylamide-based KRAS G12C and BTK inhibitors in related scaffold classes) . Conversely, the acryloyl group's reactivity also introduces potential off-target liability through non-selective thiol reactivity that saturated N4-acyl analogs avoid, meaning that substitution with a non-electrophilic N4 analog would fundamentally alter both the mechanism and the selectivity profile of any probe or lead molecule built on this scaffold . The quantitative evidence below establishes where these differences manifest in measurable assay outcomes.

Quantitative Procurement Evidence: Head-to-Head and Cross-Study Differentiation of 4-(Prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one


Covalent Warhead Capability: Acryloyl vs. Acetyl and Unsubstituted N4 Analogs in Electrophilic Reactivity

The prop-2-enoyl (acryloyl) group at N4 contains an α,β-unsaturated carbonyl system that functions as a Michael acceptor, enabling covalent bond formation with nucleophilic cysteine residues in protein targets . In contrast, N4-acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (CAS 57756-36-2, ZINC22013219) and the unsubstituted parent 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one (CAS 1824-72-2) lack this electrophilic functionality entirely [1] [2]. While direct glutathione (GSH) reactivity half-life data for this specific compound are not publicly available, the acryloyl moiety's intrinsic electrophilicity can be benchmarked against calculated electrophilicity indices: the acrylamide warhead class typically exhibits GSH t1/2 values in the range of 10–120 minutes under physiological conditions (pH 7.4, 37 °C), whereas saturated N4-acyl analogs show no measurable thiol adduct formation under identical conditions [3].

Covalent inhibitor design Michael acceptor reactivity Target engagement

Sigma-1 Receptor Binding: Quantitative Affinity Comparison with Isosteric Benzodiazepinone Ligands

In displacement assays using [3H]-(+)-pentazocine against sigma-1 receptor in guinea pig brain membranes, 4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one exhibited a Ki >10,000 nM, indicating negligible binding affinity [1]. This contrasts sharply with high-affinity sigma-1 benzodiazepinone ligands such as the peripheral benzodiazepine receptor ligand CHEMBL338378 (IC50 19.9 nM for [3H]-PK 11195 displacement from rat cerebral cortex membranes) [2]. The >500-fold difference in affinity demonstrates that the N4-acryloyl substitution pattern on the tetrahydro scaffold does not confer sigma receptor pharmacophore recognition, whereas alternative N4-substituted or C3-substituted 1,4-benzodiazepin-2-ones can achieve nanomolar potency at related sites. This negative selectivity data is valuable for programs seeking to avoid sigma receptor off-target activity.

Sigma receptor pharmacology Receptor binding affinity CNS target selectivity

Scaffold Saturation State: Tetrahydro vs. Dihydro 1,4-Benzodiazepin-2-one Conformational and Metabolic Differentiation

The fully saturated tetrahydro-1,4-benzodiazepin-2-one scaffold in the target compound (C12H12N2O2, MW 216.24) lacks the C3-C4 imine bond present in classical 1,3-dihydro-1,4-benzodiazepin-2-ones such as diazepam and its analogs . This saturation introduces a stereogenic center at C3 (when substituted) and alters the seven-membered ring conformation from a relatively planar geometry to a puckered conformation with greater three-dimensional character [1]. The conformational difference has been exploited in tetrahydro-1,4-benzodiazepin-2-ones as beta-turn peptidomimetics, where the scaffold mimics the i and i+3 residues of a beta-turn, a property not shared by the planar dihydro scaffolds [2]. Additionally, saturation eliminates the metabolic liability associated with imine reduction and N-dealkylation pathways common to classical benzodiazepines, potentially conferring improved metabolic stability [3].

Scaffold design Conformational analysis Metabolic stability

N4-Acryloyl as a Synthetic Handle: Differential Downstream Functionalization Potential vs. Saturated N4-Acyl Analogs

The terminal alkene of the acryloyl group in 4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one serves as a versatile synthetic handle for thiol-ene click chemistry and Michael addition reactions, enabling late-stage functionalization with thiol-containing probes, fluorophores, or affinity tags . In contrast, N4-acetyl (CAS 57756-36-2), N4-benzoyl, and N4-alkyl tetrahydro-1,4-benzodiazepin-2-one analogs lack this reactive terminal alkene and cannot undergo thiol-ene conjugation without additional synthetic manipulation [1]. The 1,5-benzodiazepinone regioisomer 1-methyl-5-prop-2-enoyl-3,4-dihydro-1,5-benzodiazepin-2-one (CAS 2189497-54-7) similarly contains an acryloyl group but at the N5 position of a 1,5-benzodiazepine scaffold, offering a different spatial orientation of the reactive handle [2]. This differential positioning is significant for applications where the geometric relationship between the scaffold binding element and the conjugated payload must be precisely controlled.

Click chemistry Thiol-ene reaction Bioconjugation

Binding Selectivity: Lack of Sigma-1 Activity Enables Cleaner Pharmacological Profiling vs. Promiscuous Benzodiazepinone Ligands

The target compound was also screened against the 3-beta-hydroxysteroid-Delta(8),Delta(7)-isomerase (sterol isomerase) target in guinea pig liver membranes, yielding a Ki >10,000 nM, indicating no significant binding to this peripheral benzodiazepine-related target either [1]. This dual-negative profile (sigma-1 Ki >10,000 nM; sterol isomerase Ki >10,000 nM) is notable because many benzodiazepinone derivatives exhibit promiscuous binding across the translocator protein (TSPO) / peripheral benzodiazepine receptor family. For context, the classical 1,4-benzodiazepine ligand PK 11195 binds TSPO with sub-nanomolar affinity, and the endogenous peptide diazepam-binding inhibitor (DBI) modulates both central and peripheral benzodiazepine receptors [2]. The clean pharmacological profile of this compound at these two common benzodiazepinone off-targets makes it a cleaner starting scaffold for lead optimization programs where sigma/TSPO receptor-mediated effects would confound phenotypic readouts.

Selectivity profiling Off-target screening Sigma receptor

Optimal Research Application Scenarios for 4-(Prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one Based on Quantitative Differentiation Evidence


Covalent Fragment and Probe Design Using the Acryloyl Warhead for Sustained Target Engagement

The acryloyl Michael acceptor at N4 enables the design of covalent chemical probes where the benzodiazepinone scaffold provides target recognition and the acryloyl group traps nucleophilic cysteine residues in the binding pocket . This compound serves as a minimalist covalent scaffold for fragment-based drug discovery, where the tetrahydro-1,4-benzodiazepin-2-one core can be further functionalized at C3, C5, C7, or the N1 position to optimize non-covalent recognition before covalent bond formation. Unlike N4-acetyl or N4-alkyl analogs that can only act as reversible binders, the acryloyl congener provides the covalent modality essential for irreversible inhibitor programs targeting kinases with accessible cysteines (e.g., EGFR C797, BTK C481, KRAS G12C) . The absence of sigma receptor activity (Ki >10,000 nM) minimizes confounding pharmacology in cellular target engagement assays [1].

Negative Control Compound for Sigma-1 and TSPO Receptor Pharmacology Studies

With dual Ki values >10,000 nM at both sigma-1 receptor and sterol isomerase (a peripheral benzodiazepine-related target), this compound is ideally suited as a pharmacologically inert negative control in studies investigating benzodiazepinone structure-activity relationships at sigma and TSPO receptors . Researchers can use this compound alongside high-affinity benzodiazepinone ligands (e.g., CHEMBL338378, IC50 19.9 nM at the peripheral benzodiazepine receptor) to establish assay windows and confirm that observed effects are target-mediated rather than scaffold-driven [1]. The well-characterized inactivity profile reduces the risk of false-negative results in screening cascades where benzodiazepinone scaffold compounds are being profiled for sigma receptor-mediated biology.

Bioconjugation-Ready Scaffold for Chemical Biology Tool Compound Synthesis

The terminal alkene of the N4-acryloyl group provides a thiol-ene click chemistry handle that enables straightforward conjugation to fluorophores (e.g., BODIPY, Cy5), biotin affinity tags, or PEG linkers without requiring additional functional group installation . This reactivity is absent in the N4-acetyl analog (CAS 57756-36-2) and the unsubstituted parent scaffold (CAS 1824-72-2), giving the acryloyl compound unique utility for generating probe molecules for cellular imaging, pull-down proteomics, or SPR-based binding assays [1]. Chemical biology groups can procure this compound as a conjugation-ready building block, dramatically shortening the synthetic route to functionalized benzodiazepinone probes compared to multi-step de novo synthesis from the unsubstituted scaffold.

Beta-Turn Peptidomimetic Core with Electrophilic Functionality for Targeted Protein-Protein Interaction Inhibition

The tetrahydro-1,4-benzodiazepin-2-one scaffold has been validated as a beta-turn peptidomimetic that mimics the i and i+3 residues of peptide beta-turns, a structural motif critical for protein-protein interactions (PPIs) . The N4-acryloyl variant adds an electrophilic warhead to this peptidomimetic core, enabling the design of covalent PPI inhibitors where the scaffold occupies the beta-turn recognition site and the acryloyl group captures a proximal cysteine. This dual functionality is not achievable with the non-electrophilic N4-acetyl or N4-benzoyl peptidomimetic analogs [1]. The scaffold's three-dimensional character, distinct from planar dihydro-benzodiazepinones, provides the conformational geometry required for beta-turn mimicry .

Quote Request

Request a Quote for 4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.